molecular formula C18H29ClN2O B4408399 1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]-4-methylpiperazine;hydrochloride

1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]-4-methylpiperazine;hydrochloride

Cat. No.: B4408399
M. Wt: 324.9 g/mol
InChI Key: BADLEHMDUVAQAB-UHFFFAOYSA-N
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Description

1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]-4-methylpiperazine;hydrochloride is a chemical compound that features a unique structure combining an indene moiety with a piperazine ring

Preparation Methods

The synthesis of 1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]-4-methylpiperazine;hydrochloride typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 2,3-dihydro-1H-inden-5-ol, which is then converted into its corresponding halide.

    Reaction with Piperazine: The halide is reacted with 4-methylpiperazine under suitable conditions to form the desired product.

    Hydrochloride Formation: The final step involves the conversion of the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]-4-methylpiperazine;hydrochloride undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]-4-methylpiperazine;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: The compound is studied for its effects on neurotransmitter systems and its potential use in treating neurological disorders.

    Chemical Biology: It serves as a tool compound for studying the structure-activity relationships of piperazine derivatives.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]-4-methylpiperazine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The indene moiety may contribute to binding affinity, while the piperazine ring can modulate the compound’s pharmacokinetic properties. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]-4-methylpiperazine;hydrochloride can be compared with other similar compounds, such as:

    1-(2,3-dihydro-1H-inden-5-yloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol: This compound shares a similar indene and piperazine structure but differs in the length and functionalization of the linker.

    4-(2,3-dihydro-1H-inden-5-yloxy)-N-methylpiperidine: This compound has a piperidine ring instead of a piperazine ring, which may result in different biological activities.

The uniqueness of this compound lies in its specific combination of structural features, which can lead to distinct pharmacological profiles and applications.

Properties

IUPAC Name

1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]-4-methylpiperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O.ClH/c1-19-10-12-20(13-11-19)9-2-3-14-21-18-8-7-16-5-4-6-17(16)15-18;/h7-8,15H,2-6,9-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADLEHMDUVAQAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCCOC2=CC3=C(CCC3)C=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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